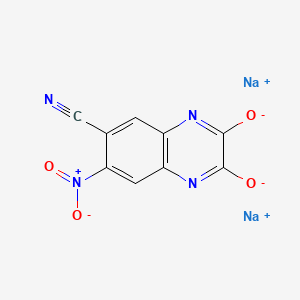

CNQX disodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019070 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-85-8 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a potent and widely used antagonist in neuroscience research. CNQX primarily functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Additionally, CNQX exhibits antagonistic activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document details the molecular interactions, quantitative pharmacological data, downstream signaling consequences, and key experimental methodologies relevant to the study of CNQX.

Core Mechanism of Action: Competitive Antagonism

CNQX disodium salt exerts its primary effect by competitively binding to the glutamate binding sites on AMPA and kainate receptors.[1][2][3] By occupying these sites, CNQX prevents the endogenous ligand, glutamate, from binding and activating the receptors. This blockade inhibits the conformational changes necessary for ion channel opening, thereby preventing the influx of sodium (Na⁺) and, in the case of calcium (Ca²⁺)-permeable AMPA and kainate receptors, Ca²⁺ ions into the postsynaptic neuron. The disodium salt form of CNQX enhances its water solubility, facilitating its use in aqueous solutions for experimental applications.

Furthermore, CNQX acts as an antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor.[2][4][5] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the glutamate-mediated activation of the NMDA receptor. By competing with glycine, CNQX reduces the probability of NMDA receptor channel opening, thus attenuating NMDA receptor-mediated currents.[4][5]

Quantitative Pharmacological Data

The affinity and potency of CNQX for its targets have been characterized through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Receptor/Channel | Value | Species | Preparation | Reference(s) |

| IC₅₀ | AMPA Receptor | 0.3 µM (300 nM) | Rat | Cultured Cortical Neurons | [2][6] |

| 400 nM | Not Specified | Not Specified | [3][7] | ||

| Kainate Receptor | 1.5 µM | Rat | Cultured Cortical Neurons | [2][6] | |

| 4 µM | Not Specified | Not Specified | [3][7] | ||

| 0.92 µM (steady-state current) | Rat | Cultured Hippocampal Neurons | [8] | ||

| 6.1 µM (transient current) | Rat | Cultured Hippocampal Neurons | [8] | ||

| NMDA Receptor (Glycine Site) | 25 µM | Rat | Cultured Cortical Neurons | [2][6] | |

| 5.7 µM | Guinea Pig | Brain Frontal Cortex Membranes | [4] | ||

| K_d | High-affinity AMPA Receptor | 11.3 nM | Rat | Neocortex Slices | [9] |

| B_max | High-affinity AMPA Receptor | ~470 fmol/mg protein | Rat | Neocortex Slices | [9] |

Signaling Pathways Modulated by CNQX

The antagonistic action of CNQX at ionotropic glutamate receptors has significant downstream consequences for intracellular signaling cascades that regulate synaptic plasticity, gene expression, and cell survival.

Blockade of AMPA and Kainate Receptor Signaling

By inhibiting AMPA and kainate receptors, CNQX prevents the depolarization of the postsynaptic membrane that is crucial for the induction of various forms of synaptic plasticity. This includes the blockade of long-term potentiation (LTP), a cellular correlate of learning and memory. The influx of Ca²⁺ through Ca²⁺-permeable AMPA/kainate receptors and voltage-gated calcium channels (VGCCs), which are activated upon depolarization, is a critical step in initiating downstream signaling. Key molecules affected by CNQX-mediated AMPA/kainate receptor blockade include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII is a critical event in LTP induction. By preventing Ca²⁺ influx, CNQX inhibits the activation of CaMKII.[1]

-

Protein Kinase C (PKC): Another Ca²⁺-dependent kinase involved in synaptic plasticity that is indirectly inhibited by CNQX.

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival. CNQX can prevent the phosphorylation and activation of CREB that is normally induced by strong synaptic activity.

Caption: CNQX competitively blocks glutamate binding to AMPA/kainate receptors.

Modulation of NMDA Receptor Signaling

By acting on the glycine site, CNQX reduces the overall activity of NMDA receptors. This is significant because NMDA receptor-mediated Ca²⁺ influx is a primary trigger for many forms of synaptic plasticity and is also implicated in excitotoxicity. The downstream signaling pathways affected by the antagonism of the NMDA receptor glycine site are similar to those affected by AMPA/kainate receptor blockade, as both ultimately modulate Ca²⁺-dependent processes.

Caption: CNQX antagonizes the glycine co-agonist site on the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of CNQX for AMPA receptors using a competitive binding assay with a radiolabeled ligand such as [³H]-AMPA.

Materials:

-

Membrane Preparation: Synaptic membranes from a brain region rich in AMPA receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]-AMPA.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate).

-

Test Compound: CNQX disodium salt at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Membrane preparation, [³H]-AMPA, and assay buffer.

-

Non-specific Binding wells: Membrane preparation, [³H]-AMPA, and a saturating concentration of non-labeled glutamate.

-

Competition wells: Membrane preparation, [³H]-AMPA, and varying concentrations of CNQX.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay with CNQX.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons.

Materials:

-

Cell Preparation: Cultured neurons or acute brain slices.

-

External Solution (ACSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose), buffered to pH 7.4 and bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Pipette solution containing a potassium-based salt (e.g., K-gluconate), pH buffer (e.g., HEPES), and an energy source (e.g., ATP, GTP).

-

Pharmacological Agents: CNQX disodium salt, tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, and picrotoxin (B1677862) to block GABA_A receptor-mediated inhibitory currents.

-

Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Prepare brain slices or neuronal cultures. Place the preparation in the recording chamber and perfuse with ACSF.

-

Pipette Pulling: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Obtaining a Seal: Approach a neuron with the recording pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents.

-

Use a stimulating electrode to evoke synaptic responses.

-

Record baseline EPSCs.

-

Bath-apply CNQX at the desired concentration and continue to record EPSCs.

-

-

Data Analysis: Measure the amplitude of the EPSCs before and after the application of CNQX to quantify the extent of inhibition.

Caption: Workflow for a whole-cell patch-clamp experiment to study CNQX effects.

Conclusion

CNQX disodium salt is a versatile and potent pharmacological tool for the study of glutamatergic neurotransmission. Its competitive antagonism at AMPA and kainate receptors, coupled with its modulatory effects on NMDA receptors, allows for the dissection of the roles of these receptors in a wide range of physiological and pathological processes. A thorough understanding of its mechanism of action, quantitative properties, and the appropriate experimental methodologies is crucial for its effective application in neuroscience research and drug development.

References

- 1. Bi-directional regulation of CaMKIIα phosphorylation at Thr286 by NMDA receptors in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNQX - Wikipedia [en.wikipedia.org]

- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 7. youtube.com [youtube.com]

- 8. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization and regulation of a high affinity [3H]CNQX labelled AMPA receptor in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

CNQX Disodium Salt: A Technical Guide for Neuro-Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a pivotal tool in neuropharmacological research. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in experimental settings.

Core Compound Properties

CNQX disodium salt is a potent, competitive, and water-soluble antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Its selectivity and solubility make it an invaluable asset for in vitro and in vivo studies of glutamatergic neurotransmission.

| Property | Value |

| Molecular Weight | 276.12 g/mol |

| Molecular Formula | C₉H₂N₄Na₂O₄ |

| Appearance | Solid |

| Solubility | Soluble in water to 25 mM |

| Purity | >99% |

| IC₅₀ for AMPA Receptor | 0.3 µM |

| IC₅₀ for Kainate Receptor | 1.5 µM |

| IC₅₀ for NMDA Receptor (glycine site) | 25 µM |

Mechanism of Action: Antagonism of AMPA and Kainate Receptors

CNQX disodium salt exerts its effects by competitively binding to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade of ionotropic glutamate receptors inhibits the influx of sodium and calcium ions into the postsynaptic neuron, leading to a reduction in excitatory postsynaptic potentials (EPSPs).

AMPA Receptor Signaling Pathway

The binding of glutamate to AMPA receptors triggers a conformational change that opens the ion channel, allowing for the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+. This leads to depolarization of the postsynaptic membrane. Downstream signaling from AMPA receptor activation can involve various pathways, including the activation of protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which play crucial roles in synaptic plasticity.[6][7]

Kainate Receptor Signaling Pathway

Kainate receptors, when activated by glutamate, also conduct cation currents, contributing to neuronal excitation. Beyond their ionotropic function, kainate receptors can also engage in metabotropic signaling, often through G-protein-coupled mechanisms, to modulate neurotransmitter release and neuronal excitability.[1][2][8][9][10] This dual functionality adds a layer of complexity to their role in synaptic transmission.

Experimental Protocols

CNQX disodium salt is widely used in electrophysiological studies to isolate specific components of synaptic transmission. A common application is the pharmacological isolation of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

Protocol: Pharmacological Isolation of Evoked EPSCs and Blockade by CNQX using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps to record evoked EPSCs from a neuron in a brain slice and demonstrate their blockade by CNQX disodium salt.

1. Slice Preparation:

-

Prepare acute brain slices (300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.

2. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. Equilibrate with 95% O₂ / 5% CO₂.

-

Internal Solution (for recording pipette) (in mM): Composition can vary, but a typical Cs⁺-based solution for voltage-clamp recordings of EPSCs is: 130 Cs-Methanesulfonate, 10 HEPES, 10 Phosphocreatine, 5 QX-314 (to block voltage-gated sodium channels), 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

3. Recording Setup:

-

Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g., DIC microscopy).

-

To isolate excitatory currents, a GABAA receptor antagonist (e.g., 10 µM bicuculline (B1666979) or 50 µM picrotoxin) can be added to the aCSF.

4. Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of -70 mV. At this potential, NMDA receptor channels are largely blocked by Mg²⁺.

-

Place a stimulating electrode near the patched neuron to evoke synaptic responses.

-

Deliver brief electrical pulses to stimulate presynaptic fibers and record the resulting EPSCs. Establish a stable baseline of evoked EPSCs.

-

Prepare a stock solution of CNQX disodium salt in water.

-

Bath-apply CNQX disodium salt at a concentration of 10 µM to the aCSF.

-

Continue to evoke and record EPSCs. The amplitude of the AMPA/kainate receptor-mediated EPSCs should be significantly reduced or completely abolished in the presence of CNQX.

-

To confirm the effect is reversible, a washout period with CNQX-free aCSF can be performed.

Conclusion

CNQX disodium salt remains a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its well-characterized antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic circuits and the investigation of their roles in synaptic plasticity, learning, and memory, as well as in various neuropathological conditions. The protocols and pathways described herein provide a foundational framework for the effective application of CNQX disodium salt in neuroscience research.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. Metabotropic actions of kainate receptors in the control of GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 4. researchgate.net [researchgate.net]

- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aqueous Solubility and Handling of CNQX Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the aqueous solubility of CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors. It includes collated solubility data from various suppliers, detailed experimental protocols for solution preparation and solubility determination, and a summary of its mechanism of action. This document is intended to serve as a practical resource for laboratory professionals utilizing CNQX disodium salt in their research.

Introduction: CNQX and its Disodium Salt

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive, and well-characterized antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] It is a valuable pharmacological tool for investigating glutamatergic neurotransmission. However, the parent CNQX molecule is sparingly soluble in aqueous buffers, limiting its utility in many biological experiments.[3][4]

To address this limitation, the disodium salt of CNQX was developed. This form offers significantly improved water solubility, making it the preferred choice for most physiological and cell-based assays.[5] CNQX disodium salt is also known to act as an antagonist at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, albeit with a lower potency (IC50 ≈ 25 µM) compared to its effects on AMPA and kainate receptors (IC50 ≈ 0.3 µM and 1.5 µM, respectively).[5]

Solubility Profile

CNQX disodium salt is consistently reported as water-soluble across multiple chemical suppliers. However, the precise quantitative solubility can vary, which may be attributable to differences in the hydration state of the solid material or the exact conditions of measurement (e.g., temperature).[5] For comparison, the solubility of the parent (non-salt) CNQX is also presented.

2.1 Quantitative Solubility Data: CNQX Disodium Salt

The following table summarizes the reported solubility of CNQX disodium salt in aqueous and organic solvents.

| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Source |

| Water | 25 mM | - | Abcam |

| Water | 20 mM | - | Hello Bio[1] |

| Water | 10 mM | 2.76 mg/mL | Tocris Bioscience, R&D Systems[5] |

| Water | - | >10 mg/mL | Sigma-Aldrich |

| Water | - | >2 mg/mL (warmed) | Sigma-Aldrich |

| DMSO | - | >10 mg/mL | Sigma-Aldrich |

| DMSO | 38.14 mM | 10.53 mg/mL (requires warming/pH adjustment) | MedChemExpress[6] |

2.2 Comparative Solubility Data: CNQX (Parent Compound)

The parent form of CNQX exhibits poor aqueous solubility, necessitating the use of organic solvents for preparing stock solutions.

| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Source |

| Water | - | < 0.1 mg/mL (insoluble) | MedchemExpress[3] |

| Aqueous Buffers | - | Sparingly soluble | Cayman Chemical[4] |

| DMSO | 100 mM | - | Hello Bio[7] |

| DMSO | 198.14 mM | 46 mg/mL | Selleck Chemicals[2] |

| DMSO | - | ~5 mg/mL | Cayman Chemical[4] |

| Dimethylformamide (DMF) | - | ~12 mg/mL | Cayman Chemical[4] |

Mechanism of Action at the Glutamatergic Synapse

CNQX exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane. This blockade prevents the influx of sodium ions through these ligand-gated channels, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.

Experimental Protocols

4.1 Protocol for Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CNQX disodium salt in water.

-

Calculate Required Mass: Determine the mass of CNQX disodium salt needed. For 1 mL of a 10 mM solution (MW = 276.12 g/mol , anhydrous), the required mass is 2.76 mg.

-

Note: The molecular weight may vary based on the degree of hydration. Refer to the batch-specific Certificate of Analysis for the precise molecular weight.[5]

-

-

Weighing: Accurately weigh the calculated amount of CNQX disodium salt powder into a suitable microcentrifuge tube.

-

Solvent Addition: Add the desired volume of high-purity water (e.g., Milli-Q® or equivalent) to the tube.

-

Dissolution: Vortex the solution thoroughly. A brief sonication or gentle warming (up to 60°C) may be used to aid dissolution if particulates are observed.

-

Storage: Once fully dissolved, the solution is ready for dilution to the final working concentration. For storage, it is recommended to prepare fresh solutions daily. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

4.2 Protocol for Determination of Equilibrium Aqueous Solubility

This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of CNQX disodium salt, adapted from standard methodologies.[8]

-

Reagent Preparation: Prepare a buffer solution at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4) and bring it to the experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Add an excess amount of CNQX disodium salt to a known volume of the prepared buffer in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This is typically achieved by placing the vial on an orbital shaker or rotator for 24-48 hours. Preliminary experiments may be required to determine the minimum time to reach equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is critical and is typically achieved by centrifugation at high speed (e.g., >10,000 x g) followed by careful collection of the supernatant. Alternatively, the supernatant can be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a sample of the clear supernatant with the appropriate mobile phase or buffer. Determine the concentration of CNQX in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.

-

Calculation: Calculate the original concentration in the supernatant, correcting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.

References

- 1. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

CNQX Disodium Salt: A Technical Guide for Neurodegeneration and Excitotoxicity Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to block excessive glutamate signaling, a key factor in excitotoxicity, CNQX disodium salt is an invaluable tool in neuroscience research, particularly in studies of neurodegenerative diseases, epilepsy, and ischemic brain injury. This technical guide provides a comprehensive overview of CNQX disodium salt, including its physicochemical properties, mechanism of action, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

CNQX disodium salt is a water-soluble derivative of CNQX, offering improved solubility and ease of use in aqueous solutions for in vitro and in vivo experiments.

| Property | Value | Reference |

| CAS Number | 479347-85-8 | [1] |

| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |

| Molecular Weight | 276.12 g/mol | [1] |

| Purity | >98% | [2] |

| Solubility | Soluble in water to 25 mM | [1] |

| Form | Solid | [1] |

| Storage | Desiccate at room temperature |

Note: A hydrated form, CNQX disodium salt hydrate, is also available with CAS number 115066-14-3.

Mechanism of Action

CNQX disodium salt exerts its primary pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This antagonism prevents the opening of these ligand-gated ion channels, thereby blocking the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron and reducing neuronal depolarization.

In addition to its primary targets, CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency. This can contribute to its overall inhibitory effect on glutamatergic neurotransmission. Interestingly, under certain experimental conditions, CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a complex interaction with GABAergic systems that is independent of its action on ionotropic glutamate receptors.[3]

Receptor Binding Affinity

| Receptor Target | IC₅₀ Value | Reference |

| AMPA Receptor | 0.3 µM | |

| Kainate Receptor | 1.5 µM | |

| NMDA Receptor (Glycine Site) | 25 µM |

Signaling Pathways

The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular events. CNQX, by blocking this initial step, effectively inhibits these downstream signaling pathways, which are often implicated in both normal synaptic plasticity and pathological excitotoxicity.

Kainate receptors can also signal through metabotropic pathways involving G-proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C.

Experimental Protocols

Electrophysiology: Inhibition of Evoked and Spontaneous Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of CNQX disodium salt to block AMPA/kainate receptor-mediated EPSCs in brain slices.

Materials:

-

Acute brain slices (e.g., from mouse prelimbic cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

CNQX disodium salt stock solution (e.g., 20 mM in water)

-

Whole-cell patch-clamp setup

-

Stimulating electrode

Procedure:

-

Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., layer V pyramidal neuron).

-

Hold the neuron at a membrane potential of -60 to -70 mV.

-

To record evoked EPSCs (eEPSCs), place a stimulating electrode in a region providing synaptic input to the recorded neuron (e.g., layers II/III). Deliver a single square pulse (150 µs) every 10 seconds at an intensity that elicits a reliable EPSC.

-

To record spontaneous EPSCs (sEPSCs), record for a period (e.g., 10 seconds) without stimulation.

-

Establish a stable baseline recording of EPSCs in aCSF.

-

Bath-apply CNQX disodium salt at the desired concentration (a typical starting concentration is 10 µM for full blockade).

-

Record the reduction in both eEPSC and sEPSC amplitude. A concentration of 1 µM is often sufficient to see a significant reduction.[4]

Neuroprotection Assay: Attenuation of Kainic Acid-Induced Excitotoxicity

This protocol provides a framework for assessing the neuroprotective effects of CNQX disodium salt against excitotoxicity induced by the kainate receptor agonist, kainic acid, in hippocampal slice cultures.

Materials:

-

Organotypic hippocampal slice cultures

-

Kainic acid

-

CNQX disodium salt

-

Propidium (B1200493) iodide (PI) or other viability stain

-

Fluorescence microscope

Procedure:

-

Prepare and maintain organotypic hippocampal slice cultures according to standard protocols.

-

Induce excitotoxicity by exposing the cultures to kainic acid (e.g., 5 µM) for a specified duration (e.g., 24 hours).

-

In a parallel set of cultures, co-incubate with kainic acid and varying concentrations of CNQX disodium salt.

-

After the treatment period, assess cell death by staining with propidium iodide, which labels the nuclei of dead cells.

-

Capture fluorescent images and quantify the area of PI staining to determine the extent of neuroprotection conferred by CNQX.

In Vivo Application: Seizure Models

CNQX has been utilized in various animal models of epilepsy to investigate the role of AMPA/kainate receptors in seizure generation and propagation. For instance, in the WAG/Rij rat model of absence epilepsy, intracerebroventricular injections of CNQX have been shown to reduce spike-wave discharges in a dose-dependent manner.[5] In models of temporal lobe epilepsy induced by kainic acid, systemic administration of CNQX can decrease the occurrence of fast ripple events, which are associated with epileptogenic tissue.[6]

Example Dosing:

-

Rats (Intraperitoneal): 10 mg/kg[6]

Conclusion

CNQX disodium salt is a cornerstone pharmacological tool for investigating the roles of AMPA and kainate receptors in both physiological and pathological processes. Its potent and competitive antagonism, coupled with its improved water solubility, makes it an ideal choice for a wide range of in vitro and in vivo applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize CNQX disodium salt in their studies of excitotoxicity, neurodegeneration, and epilepsy.

References

- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 5. CNQX, a new non-NMDA receptor antagonist, reduces spike wave discharges in the WAG/Rij rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The glutamate receptor antagonists CNQX and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet for CNQX disodium salt.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the technical data and safety information for CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors widely used in neuroscience research.

Section 1: Chemical and Physical Properties

CNQX disodium salt is the water-soluble form of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Its physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Name | 6-Cyano-7-nitroquinoxaline-2,3-dione disodium salt | [1][2] |

| Molecular Formula | C₉H₂N₄Na₂O₄ | [2] |

| Molecular Weight | 276.12 g/mol | [1][2] |

| CAS Number | 479347-85-8 | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% to >99% | [2] |

| Solubility | Soluble in water to 10 mM and 25 mM | [2] |

| Storage | Desiccate at room temperature or +4°C. The product can be stored for up to 12 months under desiccating conditions. | [2] |

| Handling | Hydroscopic solid. Contact with air may cause the material to change color and become sticky. It is recommended to store the material in a sealed jar. | [1] |

Section 2: Biological Activity and Mechanism of Action

CNQX is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][3] It also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, though with lower potency.[2][4] By blocking these receptors, CNQX can inhibit excitatory postsynaptic potentials and currents (EPSCs), leading to neuroprotective effects in models of ischemia and inhibition of seizure-like activity in hippocampal neurons.[2][3]

Signaling Pathway

The primary mechanism of action of CNQX is the competitive antagonism of AMPA and kainate receptors, preventing the binding of glutamate and subsequent ion channel opening. This blockade inhibits the influx of Na⁺ and Ca²⁺ ions, thereby reducing neuronal excitation.

Caption: Mechanism of action of CNQX disodium salt.

Potency

| Receptor Target | IC₅₀ Value | References |

| AMPA Receptor | 0.3 µM | [2][4][5] |

| Kainate Receptor | 1.5 µM | [2][4][5] |

| NMDA Receptor (Glycine Site) | 25 µM | [2][4] |

Section 3: Safety and Handling

For research use only. Not for human or veterinary use.[1]

Hazard Identification

Based on available data for CNQX (the non-salt form), the substance is classified as harmful.

| Hazard | Classification |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

Precautionary Measures

| Type | Statement |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Response (Inhalation) | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| Response (Eye Contact) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store locked up. Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Light sensitive.[6] |

| Disposal | Dispose of contents/container in accordance with local regulations. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]

-

Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6]

-

Respiratory Protection : Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Section 4: Experimental Protocols

CNQX is a valuable tool in electrophysiology and other neuroscience experiments to isolate specific receptor-mediated responses.

Electrophysiology: Inhibition of Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of CNQX to block AMPA/kainate receptor-mediated EPSCs in brain slices.

Caption: Workflow for an electrophysiology experiment using CNQX.

Methodology:

-

Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[7]

-

Recording Setup : Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell voltage-clamp recordings from a target neuron.[3]

-

Baseline Recording : Hold the neuron at a membrane potential of -60 to -70 mV.[3] Record baseline spontaneous EPSCs or evoke EPSCs using a stimulating electrode.[3]

-

CNQX Application : Bath-apply CNQX disodium salt at a concentration sufficient to block AMPA/kainate receptors. A common working concentration is 10 µM for full blockade, with effects seen at 1 µM.[1][3]

-

Data Acquisition : Record EPSCs during and after CNQX application to observe the reduction or complete block of the currents.

-

Analysis : Analyze the amplitude and frequency of EPSCs before and after CNQX application to quantify the contribution of AMPA/kainate receptors to the synaptic response.

Immunocytochemistry (ICC)

This protocol provides an example of using CNQX in cell culture to study its effects on protein expression or phosphorylation.

Methodology:

-

Cell Culture : Plate cells (e.g., SK-N-SH) and incubate at 37°C.

-

CNQX Treatment : Treat cells with varying concentrations of CNQX disodium salt dissolved in the culture medium for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization : Fix the cells with 4% formaldehyde, then permeabilize and block with a solution containing serum and a detergent.

-

Antibody Staining : Incubate with a primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging : Visualize the cells using fluorescence microscopy to assess changes in protein expression or localization.

Section 5: Toxicological Information

The toxicological data for CNQX (non-salt form) indicates potential hazards upon exposure.

| Route of Exposure | Toxicological Data |

| Subcutaneous | TDLO: 133 ng/kg (rat) |

| Intracerebral | TDLO: 93 ng/kg (rat) |

| Intracerebral | TDLO: 0.2 µg/kg (mouse) |

TDLO (Lowest Published Toxic Dose)

Primary Irritant Effect:

-

On the skin : Irritant to skin and mucous membranes.

-

On the eye : Irritating effect.

Sensitization: No sensitizing effects are known.

This technical guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS and follow established laboratory safety protocols when handling this chemical.

References

- 1. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 2. rndsystems.com [rndsystems.com]

- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Target Receptors of CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target receptors for 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a widely used antagonist in neuroscience research. We will delve into its primary and secondary targets, present quantitative binding data, outline typical experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.

Core Target Receptors and Mechanism of Action

CNQX is a potent and competitive antagonist primarily targeting the ionotropic glutamate (B1630785) receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] By binding to these receptors, CNQX prevents the endogenous ligand, glutamate, from binding and subsequently blocks the influx of cations (primarily Na⁺ and Ca²⁺), thus inhibiting neuronal excitation.

Beyond its primary targets, CNQX also exhibits activity at the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist at the strychnine-insensitive glycine (B1666218) modulatory site.[4][5][6] This interaction is less potent than its effect on AMPA and kainate receptors. The binding of an antagonist to this site prevents the co-agonist glycine (or D-serine) from binding, which is a prerequisite for the glutamate-mediated opening of the NMDA receptor channel.

Interestingly, some studies have reported that CNQX can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA-A receptors.[2][5] This effect appears to be independent of its action on ionotropic glutamate receptors.[2]

Quantitative Binding and Functional Data

The affinity of CNQX for its target receptors is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response. The following table summarizes the reported IC₅₀ values for CNQX.

| Target Receptor Family | Specific Target | IC₅₀ Value (µM) | Notes |

| Ionotropic Glutamate Receptors | AMPA Receptor | 0.3[2][3][4][7] | Potent and competitive antagonism. |

| Kainate Receptor | 1.5[2][3][4][7] | Competitive antagonism. | |

| NMDA Receptor | 25[4][7] | Antagonist at the glycine modulatory site. |

Experimental Protocols

The characterization of CNQX's interaction with its target receptors involves a combination of binding assays and functional electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of CNQX for AMPA, kainate, and NMDA receptors.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]AMPA, [³H]kainate, or a radiolabeled glycine site antagonist for the NMDA receptor) and an unlabeled competitor (CNQX) compete for binding to the receptor preparation (e.g., synaptic membranes from brain tissue). The amount of radioligand bound is measured, and the concentration of CNQX that displaces 50% of the specific binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Generalized Protocol:

-

Membrane Preparation: Isolate synaptic membranes from a relevant brain region (e.g., cortex or hippocampus) known to express the target receptors.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of CNQX.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve and determine the IC₅₀ value.

Electrophysiological Recordings

Whole-cell voltage-clamp recording is a powerful technique to assess the functional consequences of CNQX on receptor activity in neurons.

Objective: To measure the inhibitory effect of CNQX on glutamate-evoked currents mediated by AMPA, kainate, and NMDA receptors.

Principle: A neuron is voltage-clamped at a specific holding potential to record the ion currents flowing through the cell membrane. Agonists for the target receptors are applied to evoke a current, and the effect of co-application of CNQX on the amplitude of this current is measured.

Generalized Protocol:

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing the receptors of interest.

-

Patch-Clamp Setup: Obtain a whole-cell patch-clamp recording from a neuron.

-

Receptor Isolation: To isolate the current from a specific receptor type, pharmacological blockers for other receptors are often included in the recording solution. For instance, to study AMPA/kainate receptors, an NMDA receptor antagonist like APV (2-amino-5-phosphonovaleric acid) is used.[8] Conversely, to study NMDA receptors, CNQX itself is used to block AMPA/kainate receptors.[8]

-

Current Evocation: Apply a specific agonist (e.g., AMPA, kainate, or NMDA with glycine) to the neuron to evoke an inward current.

-

Antagonist Application: Co-apply or pre-apply CNQX at various concentrations with the agonist and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of CNQX. Plot the percentage of inhibition against the log concentration of CNQX to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by CNQX.

Caption: CNQX antagonism of AMPA and kainate receptors.

Caption: CNQX modulation of the NMDA receptor at the glycine site.

Experimental Workflow

The diagram below outlines a typical workflow for characterizing a novel compound like CNQX.

Caption: General workflow for antagonist characterization.

References

- 1. CNQX - Wikipedia [en.wikipedia.org]

- 2. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antagonist Activity Spectrum of CNQX Disodium Salt

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a synthetic, water-soluble disodium (B8443419) salt derivative of quinoxaline (B1680401). It is a widely utilized pharmacological tool in neuroscience research, primarily known for its potent and competitive antagonism of ionotropic glutamate (B1630785) receptors.[1][2] Specifically, CNQX is a non-N-methyl-D-aspartate (non-NMDA) receptor antagonist, targeting both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are critical for mediating fast excitatory synaptic transmission in the central nervous system.[3][4] This technical guide provides an in-depth overview of the antagonist activity spectrum of CNQX, presenting quantitative data, detailing its mechanism of action across various receptors, and outlining standard experimental protocols for its use.

Quantitative Antagonist Profile

CNQX exhibits a distinct inhibitory profile across the major ionotropic glutamate receptor subtypes. Its potency is highest at AMPA receptors, followed by kainate receptors, with significantly lower activity at the NMDA receptor complex.[3][5][6] The inhibitory concentrations (IC50) from various studies are summarized below.

| Receptor Target | Reported IC50 Values (µM) | Receptor Type | Antagonism Type |

| AMPA Receptor | 0.3 - 0.4[1][5][7][8] | Ionotropic Glutamate | Competitive[1][2] |

| Kainate Receptor | 0.92 (steady), 1.5, 4.0, 6.1 (transient)[1][5][9] | Ionotropic Glutamate | Competitive[1][2] |

| NMDA Receptor (Glycine Site) | 5.7 - 25[5][10] | Ionotropic Glutamate | Non-competitive / Competitive at Glycine (B1666218) Site[1][10] |

Mechanism of Action and Receptor Selectivity

CNQX's primary mechanism involves competitively inhibiting the binding of glutamate to AMPA and kainate receptors.[3] However, its activity spectrum is not entirely specific to these non-NMDA receptors.

-

AMPA/Kainate Receptors: CNQX acts as a potent competitive antagonist at both AMPA and kainate receptors, with a 3- to 5-fold higher selectivity for the former.[2][5][6] This action blocks the influx of Na+ and Ca2+ ions through the receptor channel, thereby inhibiting the fast component of excitatory postsynaptic currents (EPSCs).[11]

-

NMDA Receptors: CNQX also antagonizes the NMDA receptor complex, but through a different mechanism and with lower potency.[5][12] It acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site, which is necessary for NMDA receptor activation.[5][10] The antagonism of NMDA receptor-mediated responses by CNQX can be reversed by increasing the extracellular concentration of glycine.[10]

-

Off-Target Effects: Interestingly, CNQX has been shown to increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs).[13][14][15] This effect is independent of its blocking action on ionotropic glutamate receptors and appears to be a characteristic shared by other quinoxaline derivatives like NBQX and DNQX.[15] This paradoxical excitatory action on inhibitory neurons should be considered when interpreting experimental results.

Inhibition of Glutamatergic Signaling

Fast excitatory neurotransmission is initiated by the release of glutamate from the presynaptic terminal. Glutamate binds to postsynaptic AMPA and kainate receptors, causing a conformational change that opens their associated ion channels. This leads to a rapid influx of cations, primarily Na+, resulting in depolarization of the postsynaptic membrane. CNQX prevents this entire cascade by occupying the glutamate binding site on these receptors.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for quantifying the antagonist activity of CNQX disodium salt.

This protocol is used to measure the inhibitory effect of CNQX on synaptic currents in neurons. A typical application is the blockade of evoked or spontaneous EPSCs.[13]

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick hippocampus or cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.[16]

-

Recovery: Allow slices to recover for at least 1 hour in standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, equilibrated with 95% O2 / 5% CO2) at room temperature.[17]

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a target neuron using a suitable internal solution (e.g., Cs+-based to improve voltage clamp).[17]

-

In voltage-clamp mode, hold the neuron at -70 mV to isolate inward excitatory currents.[13][16]

-

-

Data Acquisition:

-

Evoked EPSCs: Place a stimulating electrode on afferent fibers and deliver brief pulses to evoke synaptic currents. Record a stable baseline of EPSCs for 5-10 minutes.[13]

-

Spontaneous EPSCs: Record spontaneous synaptic activity for a baseline period without stimulation.

-

-

Drug Application: Bath-apply CNQX disodium salt at the desired concentration (a full blockade is typically achieved at 10 µM).[13][14]

-

Analysis: Continue recording for 5-10 minutes until the drug effect reaches a steady state. Measure the reduction in the amplitude of the EPSCs compared to the baseline to quantify the inhibitory effect of CNQX.

This protocol is used to determine the binding affinity (Ki) of CNQX for a specific receptor by measuring its ability to displace a radiolabeled ligand. The example below is for AMPA receptors.[18]

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a brain region rich in the target receptor (e.g., rat cerebral cortex). Homogenize the tissue and perform differential centrifugation to isolate the crude synaptosomal membrane fraction. Resuspend the final pellet in assay buffer.[18][19]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Radioligand (e.g., [3H]AMPA), assay buffer, and membrane preparation.

-

Non-specific Binding: Radioligand, a high concentration of an unlabeled competing ligand (e.g., 1 mM L-glutamate), and membrane preparation.

-

Competitive Binding: Radioligand, varying concentrations of CNQX, and membrane preparation.

-

-

Incubation: Incubate the plate (e.g., at 4°C for 1 hour) to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]

-

CNQX disodium salt is a potent and selective competitive antagonist of non-NMDA glutamate receptors, with a clear preference for AMPA over kainate subtypes. Its additional, albeit weaker, antagonistic action at the NMDA receptor glycine site and its modulatory effects on GABAergic transmission are important considerations for experimental design and data interpretation. The protocols outlined in this guide provide a framework for accurately characterizing its inhibitory profile. Due to its well-defined activity spectrum and water solubility, CNQX remains an invaluable tool for dissecting the roles of ionotropic glutamate receptors in synaptic function and neurological processes.

References

- 1. CNQX - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. CNQX disodium salt, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]

- 9. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 14. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 15. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. CNQX binding to non-NMDA glutamate receptors in canine cerebro-cortical crude synaptosomal membranes: pharmacological characterization and comparison of binding parameters in dogs with congenital portosystemic encephalopathy and control dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Potential of CNQX Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a central mechanism in a host of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury. A key player in this cascade is the overactivation of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of these receptors. The disodium (B8443419) salt form of CNQX offers the significant advantage of enhanced water solubility, making it a valuable tool for in vitro and in vivo research into neuroprotection. This guide provides an in-depth look at the mechanism, experimental validation, and key data associated with the neuroprotective effects of CNQX disodium salt.

Core Mechanism of Neuroprotection

The primary neuroprotective action of CNQX stems from its ability to competitively block the glutamate binding site on AMPA and kainate receptors.[1][2] Under excitotoxic conditions, such as those following an ischemic event, excessive glutamate is released into the synaptic cleft. This leads to the persistent activation of AMPA and kainate receptors, causing a massive influx of Na+ and Ca2+ ions. The subsequent ionic imbalance and calcium overload trigger a cascade of neurotoxic intracellular events, including mitochondrial dysfunction, activation of proteases and nucleases, and the generation of reactive oxygen species, ultimately culminating in neuronal death.

By occupying the glutamate binding site, CNQX prevents channel opening, thereby mitigating the initial ionic influx and halting the downstream neurotoxic cascade. While its primary targets are AMPA and kainate receptors, CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[1][3] This multi-target action may contribute to its overall neuroprotective profile.

References

Foundational Research Applications of CNQX Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Its ability to selectively block these receptors has made it an indispensable tool in foundational neuroscience research. Furthermore, CNQX exhibits antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[1][3][4] This technical guide provides an in-depth overview of the core research applications of CNQX disodium salt, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The water-soluble disodium salt form of CNQX is particularly advantageous for in vitro and in vivo experimental applications.[4][5]

Mechanism of Action

CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors.[2][3] This prevents the conformational change required for ion channel opening, thereby blocking the influx of sodium and calcium ions into the postsynaptic neuron.[6] This action effectively reduces or abolishes the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[6][7] Its antagonism at the NMDA receptor's glycine site provides an additional layer of complexity to its pharmacological profile, allowing researchers to dissect the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity.[8][9]

Quantitative Data

The inhibitory potency of CNQX disodium salt is summarized in the table below, providing key quantitative parameters for its activity at ionotropic glutamate receptors.

| Parameter | Value | Receptor Target | Reference |

| IC50 | 0.3 µM | AMPA Receptor | [1][4][10] |

| IC50 | 1.5 µM | Kainate Receptor | [1][4][10] |

| IC50 | 25 µM | NMDA Receptor (Glycine Site) | [1][4][5] |

| IC50 | 5.7 µM | [3H]glycine binding displacement | [9] |

Core Research Applications

Dissection of Glutamatergic Synaptic Transmission

A primary application of CNQX is the pharmacological isolation of different components of excitatory synaptic transmission. By blocking AMPA and kainate receptors, researchers can isolate and study NMDA receptor-mediated currents. This is crucial for understanding the distinct roles of these receptor subtypes in synaptic integration and signaling.[6]

Investigation of Synaptic Plasticity

CNQX has been instrumental in elucidating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. For instance, the application of CNQX can block the induction of certain forms of LTP, demonstrating the requirement of AMPA receptor activation for these processes.[11]

Studies of Epilepsy and Excitotoxicity

Given that excessive activation of glutamate receptors contributes to neuronal hyperexcitability, CNQX is widely used in models of epilepsy and excitotoxicity. It has been shown to inhibit seizure-like activity in hippocampal neurons and reduce neuronal damage in models of ischemia.[1][12][13] Studies have demonstrated that CNQX can decrease the number of spike-wave discharges in animal models of absence epilepsy.[12] Furthermore, it has been shown to reduce the occurrence of fast ripples, a type of high-frequency oscillation associated with epileptic activity.[14]

Modulation of GABAergic Transmission

Interestingly, CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA-A receptors in various brain regions, including the hippocampus and cerebellum.[3] This effect is independent of its action on ionotropic glutamate receptors and appears to be a direct excitatory action on GABAergic interneurons.[3][15] This highlights the importance of considering potential off-target effects when interpreting experimental results.

Experimental Protocols

Preparation of CNQX Disodium Salt Stock Solution

CNQX disodium salt is soluble in water.[4][5]

-

Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM or 20 mM) and volume, calculate the mass of CNQX disodium salt needed using its molecular weight (276.12 g/mol ).[4]

-

Dissolution: Dissolve the calculated mass in sterile, deionized water or an appropriate buffer.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the solution can be stored at 4°C for a few days.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol describes the use of CNQX to block AMPA/kainate receptor-mediated synaptic currents in acute hippocampal slices.

Materials:

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

-

CNQX disodium salt stock solution (e.g., 10 mM in water).

-

Patch pipettes (3-7 MΩ resistance).

-

Intracellular solution.

-

Vibratome for slicing.

-

Recording chamber and perfusion system.

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick horizontal or coronal hippocampal slices from a rodent brain in ice-cold, oxygenated cutting solution using a vibratome.

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Establish Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a CA1 pyramidal neuron and then rupture the membrane to establish the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Baseline Recording: Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes. Evoked EPSCs can be elicited by placing a stimulating electrode in the Schaffer collateral pathway.

-

CNQX Application: Switch the perfusion to aCSF containing the desired final concentration of CNQX (typically 10-20 µM).[7] Continue recording to observe the blockade of the fast EPSC component.

-

Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for a sufficient period to observe the recovery of the synaptic currents.

Visualizations

Glutamatergic Synapse Signaling Pathway

Caption: CNQX competitively blocks AMPA and kainate receptors and the NMDA receptor glycine site.

Experimental Workflow for Isolating NMDA Receptor Currents

Caption: Workflow for isolating NMDA receptor-mediated currents using CNQX.

References

- 1. CNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. CNQX disodium salt | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 9. worthe-it.co.za [worthe-it.co.za]

- 10. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Beginner's Guide to CNQX Disodium Salt in Electrophysiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For neuroscientists venturing into the intricate world of synaptic transmission, the ability to dissect and modulate specific components of this complex signaling is paramount. Among the arsenal (B13267) of pharmacological tools available, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt stands out as a cornerstone for studying excitatory neurotransmission. This competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors offers a potent and selective means to block the primary drivers of fast excitatory postsynaptic potentials in the central nervous system.[1] This guide provides a comprehensive overview of CNQX disodium salt for the beginner electrophysiologist, covering its mechanism of action, key experimental considerations, and detailed protocols for its application.

Core Concepts: Mechanism of Action

CNQX is a competitive antagonist, meaning it binds to the same site on the AMPA and kainate receptors as the endogenous neurotransmitter, glutamate (B1630785), but does not activate the receptor. This blockade prevents the influx of positive ions (primarily Na+ and Ca2+) that would typically occur upon glutamate binding, thereby inhibiting neuronal depolarization.[1] While highly effective at blocking AMPA and kainate receptors, it's important to note that at higher concentrations, CNQX can also exhibit antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.

The disodium salt form of CNQX offers a significant practical advantage over its parent compound: enhanced water solubility. This property simplifies the preparation of stock solutions and their dilution into physiological recording solutions, a crucial consideration for maintaining experimental accuracy and reproducibility.

Quantitative Data Summary

For ease of reference, the key quantitative parameters of CNQX disodium salt are summarized in the tables below.

| Property | Value | Reference |

| Molecular Weight | 276.12 g/mol | [1] |

| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in water to 25 mM | [1] |

| Storage | Desiccate at room temperature or +4°C | [1] |

| Pharmacological Parameter | Value | Target Receptor | Reference |

| IC₅₀ | 0.3 µM | AMPA Receptor | [1] |

| IC₅₀ | 1.5 µM | Kainate Receptor | [1] |

| IC₅₀ | 25 µM | NMDA Receptor (glycine site) | |

| Common Working Concentration | 10 µM | Full AMPA receptor blockade | [2][3] |

Signaling Pathways and Experimental Logic

To effectively utilize CNQX, it is essential to understand the signaling pathways it modulates. The diagrams below, generated using the DOT language, illustrate the mechanism of CNQX action and a typical experimental workflow for its use in electrophysiology.

Caption: Mechanism of CNQX as an AMPA/Kainate receptor antagonist.

Caption: General experimental workflow for using CNQX in slice electrophysiology.

Detailed Experimental Protocols

The following protocols provide a starting point for beginner electrophysiologists. Note that specific parameters may need to be optimized for your particular preparation and experimental question.

Protocol 1: Preparation of CNQX Disodium Salt Stock Solution

Materials:

-

CNQX disodium salt powder

-

Sterile, deionized water or appropriate buffer (e.g., aCSF)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Methodology:

-

Calculate the required mass of CNQX disodium salt to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM). The molecular weight is 276.12 g/mol .

-

Weigh the CNQX disodium salt powder accurately.

-

Dissolve the powder in the appropriate volume of sterile, deionized water. The disodium salt is soluble up to 25 mM in water.[1]

-

Vortex the solution thoroughly to ensure it is fully dissolved. The stock solution may appear slightly "sticky" or have some powder on the vial walls, so ensure it is well-mixed before each use.

-

Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use.[4]

Protocol 2: Whole-Cell Voltage-Clamp Recording to Isolate GABAergic Currents

This protocol is adapted from methodologies described for recording from cortical neurons.[2][3]

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 211 sucrose, 3.3 KCl, 1.3 NaH₂PO₄, 26 NaHCO₃, 11 D-glucose, 0.5 CaCl₂, and 10 MgCl₂.[5]

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in the ice-cold slicing solution.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂ / 5% CO₂.

2. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature.

-

Identify target neurons (e.g., layer V pyramidal neurons in the cortex) using differential interference contrast (DIC) microscopy.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode. A typical intracellular solution for recording inhibitory postsynaptic currents (IPSCs) would contain (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH. The high chloride concentration will cause GABA-A receptor-mediated currents to appear as inward currents at a holding potential of -70 mV.

-

Hold the neuron at a membrane potential of -70 mV to -60 mV. This is near the reversal potential for glutamate-mediated currents, but the high internal chloride will allow for the detection of GABAergic currents.[3]

3. Application of CNQX and Data Acquisition:

-

Record a stable baseline of synaptic activity for 5-10 minutes. This will include both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

-

Dilute the CNQX stock solution into the aCSF to a final concentration of 10 µM. This concentration is effective for complete blockade of AMPA receptor-mediated currents.[2]

-

Bath-apply the CNQX-containing aCSF to the slice.

-